molecular formula C11H16N2O2 B1443968 4-Amino-2-(2-methylpropoxy)benzamide CAS No. 99981-76-7

4-Amino-2-(2-methylpropoxy)benzamide

Cat. No.: B1443968
CAS No.: 99981-76-7
M. Wt: 208.26 g/mol
InChI Key: XBQYOLIOBABGEO-UHFFFAOYSA-N
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Description

4-Amino-2-(2-methylpropoxy)benzamide (CAS 99981-76-7) is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . Its structure features a benzamide core substituted with an amino group and a 2-methylpropoxy chain, which can be represented by the SMILES code CC(C)COC1=C(C=CC(N)=C1)C(N)=O . This compound is provided with high purity, typically 95% or higher, for research applications . This benzamide derivative is offered for research use only and is not intended for diagnostic or therapeutic applications. A primary research interest in this chemical series stems from its potential as an inhibitor of parasite hexokinase, a key enzyme in the glycolytic pathway of kinetoplastid parasites . Optimized analogs related to this structural class have demonstrated sub-micromolar inhibitory activity against Trypanosoma brucei hexokinase 1 (TbHK1) and show efficacy against whole bloodstream form (BSF) parasites, suggesting promise for the development of new treatments for neglected tropical diseases like human African trypanosomiasis (sleeping sickness) . Furthermore, these compounds have also shown inhibitory activity against the hexokinase enzyme from Leishmania major (LmHK1), indicating a potential to target multiple disease-causing trypanosomatid protozoa . The product is shipped cold-chain and is available for global distribution from multiple stock points .

Properties

IUPAC Name

4-amino-2-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7H,6,12H2,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQYOLIOBABGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pharmacophoric Significance of the 2-Isobutoxy Group in Benzamide Scaffolds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Within this privileged structure, the nature and position of substituents dramatically influence pharmacological activity. This technical guide provides an in-depth analysis of the 2-isobutoxy group as a critical pharmacophore. We will dissect its role in modulating steric, hydrophobic, and electronic properties to enhance binding affinity, selectivity, and metabolic stability. Through case studies, detailed experimental protocols, and structural analyses, this document serves as a comprehensive resource for researchers and scientists engaged in the design and development of novel benzamide-based therapeutics.

Introduction: Deconstructing the Benzamide Pharmacophore

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that enables it to interact with a specific biological target and trigger a response.[1] Functional groups are the specific moieties of atoms within a molecule responsible for its characteristic chemical and biological activities.[2] The strategic placement of these groups on a scaffold like benzamide is fundamental to rational drug design.

The 2-position of the benzamide ring is a critical region for chemical modification. Substitution at this position can profoundly impact the molecule's interaction with its target protein. The 2-isobutoxy group, with its distinct combination of an ether linkage and a branched alkyl chain, imparts a unique set of properties that have been successfully exploited in drug discovery. Its role extends beyond that of a simple spacer or solubilizing agent; it is an active contributor to the pharmacophore, influencing:

  • Molecular Conformation: Dictating the spatial orientation of other key functional groups.

  • Receptor Binding: Engaging in crucial hydrophobic interactions within the target's binding pocket.

  • Selectivity: Differentiating between related biological targets.

  • Pharmacokinetics: Influencing metabolic stability and cell permeability.

This guide will explore these functions through the lens of specific examples, primarily focusing on its well-documented role in the mimicry of protein secondary structures.

The Multifaceted Role of the 2-Isobutoxy Group

The isobutoxy substituent is more than a passive component; it actively shapes the biological profile of the benzamide derivative. Its influence can be categorized into three primary domains.

Steric and Conformational Control: Mimicking Nature

One of the most sophisticated applications of the 2-isobutoxy group is in the field of α-helix mimetics.[3][4] Many protein-protein interactions (PPIs) are mediated by α-helical domains, which present a specific spatial arrangement of amino acid side chains. The canonical LXXLL motif (where L is leucine and X is any amino acid) is a classic example, crucial for the interaction between nuclear receptors, like the androgen receptor (AR), and their coactivator proteins.[3][5]

The bulky, branched structure of the isobutyl group serves as an excellent mimic for the side chain of leucine.[5][6] By incorporating two benzamide units, each bearing a 2-isobutoxy group, researchers have successfully created "bis-benzamide" scaffolds. These molecules are designed to position the two isobutyl groups in the same spatial arrangement as the two critical leucine residues in an α-helix, effectively reproducing the binding surface of the natural peptide.[3][4]

This structural mimicry is highly sensitive to the size and shape of the alkyl group. Structure-activity relationship (SAR) studies have shown that:

  • Larger groups (e.g., isopentyl, benzyl) can introduce steric clashes within the receptor's binding domain, leading to inactivity.[3]

  • Smaller groups may not provide the necessary hydrophobic surface area for potent binding.[6]

The isobutyl group represents an optimal balance, providing substantial hydrophobic contact without causing prohibitive steric hindrance.[3]

cluster_0 LXXLL α-Helix Motif cluster_1 Bis-Benzamide Mimetic L1 Leucine (i) X1 X B1 Benzamide 1 (2-Isobutoxy) L1->B1 Mimics Hydrophobic Side Chain L2 Leucine (i+4) L3 L B2 Benzamide 2 (2-Isobutoxy) L2->B2 Mimics Hydrophobic Side Chain X2 X Linker Amide Linkage

Caption: α-Helix mimicry by a bis-benzamide scaffold.

Hydrophobic Interactions: The Anchor for High-Affinity Binding

The isobutyl moiety is primarily hydrophobic. In an aqueous physiological environment, burying this nonpolar group within a hydrophobic pocket of a receptor is energetically favorable. This "hydrophobic effect" is a major driving force for drug-receptor binding and contributes significantly to the overall binding affinity.

In the context of AR-coactivator inhibitors, the two isobutyl groups of the bis-benzamide mimetic bind to a hydrophobic cleft on the androgen receptor's surface known as the activation function-2 (AF-2) domain.[3] This interaction is critical for displacing the natural coactivator protein, thereby inhibiting the downstream signaling that leads to cancer cell proliferation.[3] The clustered arrangement of these two hydrophobic groups creates a potent binding surface that is essential for the compound's biological activity.[6]

Influence on Selectivity and Pharmacokinetics

While the 2-isobutoxy group is a key feature in α-helix mimetics, the choice of a 2-alkoxy substituent is also crucial in other classes of benzamides, such as dopamine receptor antagonists. For example, Amisulpride, a selective dopamine D2/D3 receptor antagonist, features a 2-methoxy group.[7][8][9][10] This smaller alkoxy group is well-tolerated in the dopamine receptor binding site. Replacing it with a bulkier 2-isobutoxy group would drastically alter the steric profile, likely impacting receptor affinity and selectivity. This highlights the principle that the specific nature of the 2-alkoxy group must be tailored to the topology of the target binding site.

Furthermore, the ether linkage in the isobutoxy group is generally more resistant to metabolic cleavage than an ester linkage, and the branched nature of the alkyl chain can also confer a degree of metabolic stability, potentially leading to a longer half-life in vivo.

Case Study: Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction

The development of bis-benzamides as inhibitors of the Androgen Receptor (AR) provides a compelling case study for the pharmacophoric role of the 2-isobutoxy group. These compounds were designed to disrupt the AR signaling pathway, which is a key driver in prostate cancer.[3]

Design and Structure-Activity Relationship (SAR)

Researchers designed a lead compound, D2, containing two isobutoxy groups to mimic the LXXLL motif.[3][4] A systematic SAR study was conducted by modifying the alkyl side chains to probe the importance of the isobutyl moiety.

Table 1: Structure-Activity Relationship of Bis-Benzamide Side Chains

CompoundR1 GroupR2 GroupAntiproliferative Activity (IC50, nM) on LNCaP cells
D2 (Lead) isobutyl isobutyl 40
Analog 1n-propyln-propyl> 1000
Analog 2isopropylisopropyl130
Analog 3n-butyln-butyl70
Analog 14d sec-butyl isobutyl 16
Analog 5isopentylisopentylInactive
Analog 6benzylbenzylInactive
(Data synthesized from reference[3])

The data clearly demonstrates that the isobutyl group is essential for high potency. Replacing it with larger groups (isopentyl, benzyl) abolished activity, likely due to steric hindrance.[3] Smaller or linear chains were less effective, indicating the importance of the branched structure and specific size of the isobutyl group for optimal hydrophobic interactions. The most potent compound identified, 14d, retained one isobutyl group and featured a closely related sec-butyl group, further underscoring the precise structural requirements of the binding pocket.[3]

General Experimental Workflow A Synthesis of Benzamide Analogs B Purification & Characterization (e.g., NMR, Mass Spec) A->B C Primary Screening (e.g., Cell Proliferation Assay) B->C D SAR Analysis C->D Evaluate Activity E Lead Compound Identification D->E Identify Potent Scaffolds F Secondary Assays (e.g., Target Engagement) E->F G Lead Optimization F->G Confirm Mechanism

Caption: A typical workflow for benzamide drug discovery.

Key Experimental Protocols

To facilitate further research in this area, we provide standardized protocols for the synthesis and evaluation of benzamide derivatives.

Protocol 1: General Synthesis of a Bis-Benzamide

This protocol is based on the methods described for synthesizing AR-coactivator inhibitors.[3]

Objective: To synthesize a bis-benzamide via amide bond formation.

Materials:

  • 3-isobutoxy-4-nitrobenzoyl chloride (Acid chloride component)

  • Methyl 4-amino-3-isobutoxybenzoate (Amine component)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine component (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (1.2 eq) to the solution and stir for 10 minutes.

  • In a separate flask, dissolve the acid chloride component (1.1 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the cooled amine solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the organic layer with DCM (3x).

  • Wash the combined organic layers with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired bis-benzamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Cell Proliferation (MTT) Assay

Objective: To assess the antiproliferative activity of synthesized compounds on a cancer cell line (e.g., LNCaP for prostate cancer).

Materials:

  • LNCaP cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Synthesized benzamide compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Seed LNCaP cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be <0.1%.

  • Remove the old medium from the plates and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubate the plates for 72 hours at 37 °C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Outlook

The 2-isobutoxy group is a powerful and versatile pharmacophore in the design of benzamide-based therapeutics. Its ability to provide both specific steric bulk and crucial hydrophobic interactions has been masterfully exploited in the creation of potent α-helix mimetics that function as inhibitors of protein-protein interactions.[3][4][5] The SAR data from these studies provides a clear roadmap for medicinal chemists, demonstrating that the isobutyl group often represents a "sweet spot" for maximizing potency.[3]

While its role is most clearly defined in PPI inhibitors, the principles of using the 2-isobutoxy group to probe and occupy hydrophobic pockets are broadly applicable. Future work may explore its utility in targeting other protein classes where a precisely shaped hydrophobic moiety is required for high-affinity binding. As our understanding of protein structures and drug-receptor interactions continues to grow, the strategic deployment of functional groups like the 2-isobutoxy will remain a critical tool in the development of the next generation of selective and effective medicines.

References

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  • Dr.Oracle. (2025). What is the mechanism of action, efficacy, and side effects of amisulpride (Antipsychotic medication) in the treatment of schizophrenia? [Link]

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  • Reddy, C. S., et al. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(9), 3234-3238. [Link]

  • Park, S., et al. (2024). Structure–Activity Relationship Study of Tris-Benzamides as Estrogen Receptor Coregulator Binding Modulators. ACS Pharmacology & Translational Science. [Link]

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  • Park, S., et al. (2024). Structure–Activity Relationship Study of Tris-Benzamides as Estrogen Receptor Coregulator Binding Modulators. PMC. [Link]

  • Gogoi, D., et al. (1996). Pharmacophores of the dual acting α, β-blockers as deduced, from molecular dynamics simulations. Journal of Chemical Sciences, 108(3), 209-218. [Link]

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Sources

A Comparative Technical Guide to 4-Amino-2-(2-methylpropoxy)benzamide and 4-Amino-2-ethoxybenzamide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Nuances of Benzamide Scaffolds in Medicinal Chemistry

The benzamide moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of approved therapeutics.[1] Its remarkable versatility stems from the capacity for diverse substitutions on the aromatic ring and the amide functionality, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide delves into a comparative analysis of two closely related 4-aminobenzamide derivatives: 4-Amino-2-(2-methylpropoxy)benzamide and 4-Amino-2-ethoxybenzamide. While differing by a mere isobutyl versus ethyl ether at the 2-position, this seemingly subtle structural modification can profoundly impact a compound's developability profile, including its solubility, metabolic stability, and target engagement.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding, synthesizing, and characterizing these two molecules. We will explore their comparative physicochemical properties, propose detailed synthetic routes, and outline robust analytical methodologies for their characterization. The insights provided herein are intended to empower researchers to make informed decisions in the rational design and progression of novel benzamide-based drug candidates.

Comparative Physicochemical and Structural Analysis

The fundamental difference between the two subject compounds lies in the nature of the alkoxy substituent at the 2-position of the benzamide core. This variation is anticipated to influence several key physicochemical parameters critical for drug action.

Property4-Amino-2-(2-methylpropoxy)benzamide (Predicted)4-Amino-2-ethoxybenzamide (Experimental/Predicted)Rationale for Predicted Differences
Molecular Formula C₁₁H₁₆N₂O₂C₉H₁₂N₂O₂[2]Addition of two carbons and four hydrogens in the isobutoxy group.
Molecular Weight 208.26 g/mol 180.20 g/mol [2]Increased mass due to the larger alkoxy substituent.
CAS Number Not available2641-86-3[2]The 2-methylpropoxy derivative is a less common compound.
Calculated LogP ~1.5 - 2.00.7664[2]The larger, more branched alkyl chain of the isobutoxy group is expected to increase lipophilicity.
Topological Polar Surface Area (TPSA) ~78.34 Ų78.34 Ų[2]TPSA is primarily determined by the polar functional groups (amine and amide), which are identical in both molecules.
Hydrogen Bond Donors 2[2]2[2]Both molecules have a primary amine and a primary amide, each contributing one hydrogen bond donor count.
Hydrogen Bond Acceptors 3[2]3[2]The ether oxygen, the carbonyl oxygen, and the amine nitrogen can all act as hydrogen bond acceptors.
Rotatable Bonds 43[2]The isobutoxy group introduces an additional rotatable bond compared to the ethoxy group.
Predicted Aqueous Solubility LowerHigherThe anticipated higher LogP and molecular weight of the 2-methylpropoxy derivative would likely lead to reduced aqueous solubility.
Predicted Metabolic Stability Potentially higherPotentially lowerThe branched isobutoxy group may exhibit greater steric hindrance towards metabolic enzymes like cytochrome P450s compared to the linear ethoxy group, potentially leading to increased metabolic stability.

Structural Visualization:

Synthesis_Workflow Start 4-Amino-2-hydroxybenzoic Acid Protect Amino Group Protection (e.g., Schiff Base formation) Start->Protect Benzaldehyde, cat. Acid Alkylate O-Alkylation (Ethyl Iodide or Isobutyl Bromide, K₂CO₃, DMF) Protect->Alkylate Deprotect Hydrolysis (Acidic conditions) Alkylate->Deprotect Intermediate 4-Amino-2-alkoxybenzoic Acid Deprotect->Intermediate Activate Carboxylic Acid Activation (e.g., CDI, DCM) Intermediate->Activate Amidate Amidation (Ammonia source) Activate->Amidate Purify Purification (Chromatography/Recrystallization) Amidate->Purify Product Target Benzamide Purify->Product SAR_Logic cluster_0 Structural Modification cluster_1 Physicochemical Impact cluster_2 Pharmacological Consequences Structure Ethoxy vs. 2-Methylpropoxy Lipophilicity Lipophilicity (LogP) Structure->Lipophilicity Metabolism Metabolic Stability Structure->Metabolism Conformation Conformational Flexibility Structure->Conformation Permeability Cell Permeability Lipophilicity->Permeability PK Pharmacokinetics (Half-life) Metabolism->PK Binding Target Binding Affinity & Specificity Conformation->Binding

Sources

4-Amino-2-(2-methylpropoxy)benzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Amino-2-(2-methylpropoxy)benzamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-(2-methylpropoxy)benzamide, a substituted benzamide of interest in medicinal chemistry and drug development. This document consolidates essential data on its chemical identity, physicochemical properties, a plausible synthetic route, potential applications, and safety considerations. The information herein is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug discovery and development, facilitating further investigation and application of this compound.

Chemical Identity and Core Data

4-Amino-2-(2-methylpropoxy)benzamide, also known by its IUPAC name 4-amino-2-[(2-methylpropan-2-yl)oxy]benzamide, is an aromatic organic compound.[1] It belongs to the benzamide class of molecules, which are characterized by a benzene ring attached to an amide functional group.[2] The structure of this particular compound is further distinguished by an amino group and a 2-methylpropoxy (isobutoxy) group substituted on the benzene ring.

The core quantitative data for 4-Amino-2-(2-methylpropoxy)benzamide is summarized in the table below.

IdentifierValueSource
Molecular Formula C₁₁H₁₆N₂O₂[1]
Molecular Weight 208.26 g/mol [1]
IUPAC Name 4-amino-2-[(2-methylpropan-2-yl)oxy]benzamide[1]
Canonical SMILES CC(C)(C)OC1=C(C=CC(=C1)N)C(=O)N[1]
InChIKey RBSYCJQIDRJKEK-UHFFFAOYSA-N[1]
Chemical Structure

Caption: 2D structure of 4-Amino-2-(2-methylpropoxy)benzamide.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, including its behavior in biological systems. The properties for 4-Amino-2-(2-methylpropoxy)benzamide are detailed below.

PropertyValueSource
XLogP3 1.8[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]
Exact Mass 208.121177757 Da[1]
Topological Polar Surface Area 78.4 Ų[1]
Heavy Atom Count 15[1]

Synthesis and Experimental Protocols

While a specific, published synthesis protocol for 4-Amino-2-(2-methylpropoxy)benzamide was not found in the provided search results, a plausible synthetic route can be devised based on common organic chemistry reactions for analogous benzamide derivatives.[3][4][5][6][7] A potential two-step synthesis starting from 4-amino-2-hydroxybenzoic acid is outlined below.

Proposed Synthetic Workflow
  • Williamson Ether Synthesis: The phenolic hydroxyl group of 4-amino-2-hydroxybenzoic acid can be alkylated using 2-methyl-1-bromopropane (isobutyl bromide) in the presence of a suitable base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). This step introduces the 2-methylpropoxy side chain.

  • Amidation: The carboxylic acid group of the resulting intermediate is then converted to a primary amide. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia. Alternatively, direct amidation can be performed using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) in the presence of ammonia.

Caption: Proposed synthesis workflow for 4-Amino-2-(2-methylpropoxy)benzamide.

Potential Applications in Research and Drug Development

Benzamide derivatives are a well-established class of compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery. While specific studies on 4-Amino-2-(2-methylpropoxy)benzamide are not detailed in the provided search results, the broader class of aminobenzamides has shown potential in several therapeutic areas.

  • Neuropharmacology: Substituted benzamides have been investigated as potent antagonists of the human neurokinin-2 (NK₂) receptor, which is involved in various physiological processes, including inflammation and pain.[8] Additionally, related benzamide derivatives have been explored as potent G protein-biased agonists for the orphan G protein-coupled receptor GPR52, a promising target for neuropsychiatric and neurological diseases.[4][9]

  • Antimicrobial and Antifungal Activity: Various 2-aminobenzamide derivatives have demonstrated a range of antimicrobial and antifungal activities, suggesting that this class of compounds could be a starting point for the development of new anti-infective agents.[6]

The specific substitution pattern of 4-Amino-2-(2-methylpropoxy)benzamide, with its amino and isobutoxy groups, may confer unique pharmacological properties that warrant further investigation within these and other therapeutic contexts.

Safety and Handling

No specific safety data sheet (SDS) for 4-Amino-2-(2-methylpropoxy)benzamide is available in the search results. However, based on the SDS for related aminobenzamide and benzamide compounds, general safety precautions should be followed.[10][11][12]

Hazard CategoryPrecautionary Measures and Potential Hazards
Acute Toxicity May be harmful if swallowed or inhaled.[10][12]
Skin Corrosion/Irritation May cause skin irritation.[10][12]
Eye Damage/Irritation May cause serious eye irritation.[10][12]
Handling Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area or with appropriate exhaust ventilation.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.
Personal Protective Equipment Wear protective gloves, clothing, and eye/face protection.[11]

It is imperative to consult a comprehensive and compound-specific Safety Data Sheet before handling and to perform a thorough risk assessment. The toxicological properties of 4-Amino-2-(2-methylpropoxy)benzamide have not been fully investigated.

Conclusion

4-Amino-2-(2-methylpropoxy)benzamide is a distinct chemical entity with a defined molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol .[1] As a member of the versatile benzamide family, it holds potential for further exploration in medicinal chemistry, particularly in the fields of neuropharmacology and anti-infective research. This technical guide provides a foundational body of knowledge, including its chemical properties, a plausible synthetic pathway, and essential safety considerations, to support and guide future research endeavors involving this compound.

References

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Sources

Suppliers and manufacturers of 4-Amino-2-(2-methylpropoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Amino-2-(2-methylpropoxy)benzamide: Synthesis, Characterization, and Sourcing Strategies for a Novel Benzamide Derivative

This guide provides a comprehensive technical overview of 4-Amino-2-(2-methylpropoxy)benzamide, a substituted benzamide with potential applications in pharmaceutical and chemical research. Given the limited availability of this specific compound in commercial catalogs and scientific literature, this document focuses on its predicted properties, a plausible synthetic route, purification strategies, and analytical methodologies adapted from established protocols for structurally related compounds. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule and a practical framework for its synthesis and characterization.

Introduction and Chemical Identity

4-Amino-2-(2-methylpropoxy)benzamide, also known as 4-amino-2-isobutoxybenzamide, is an aromatic amide derivative. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs with diverse therapeutic activities. The specific substitution pattern of this compound—an amino group at the 4-position and an isobutoxy group at the 2-position—suggests its potential as an intermediate in the synthesis of more complex molecules or as a lead compound in drug discovery programs.

The core structure consists of a benzene ring substituted with a carboxamide group (-CONH₂), an amino group (-NH₂), and an isobutoxy group (-OCH₂CH(CH₃)₂). The relative positions of these functional groups are critical for the molecule's chemical reactivity and biological activity.

Predicted Chemical and Physical Properties

Due to the scarcity of experimental data for 4-Amino-2-(2-methylpropoxy)benzamide, the following table summarizes its predicted physicochemical properties. These values are derived from computational models and by analogy to structurally similar compounds, such as its tert-butoxy isomer, 4-Amino-2-[(2-methylpropan-2-yl)oxy]benzamide.[1]

PropertyPredicted ValueData Source Reference
Molecular Formula C₁₁H₁₆N₂O₂Inferred
Molecular Weight 208.26 g/mol [1]
IUPAC Name 4-amino-2-(2-methylpropoxy)benzamideInferred
Appearance Predicted to be a solid at room temperatureInferred
XLogP3 1.7[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bond Count 4[1]
Topological Polar Surface Area 75.3 Ų[1]

Note: These properties are computationally predicted and should be confirmed by experimental analysis.

Proposed Synthesis Pathway and Experimental Protocol

Synthetic Workflow Diagram

Synthesis_Workflow A 2-Hydroxy-4-nitrobenzoic acid reagent1 SOCl₂ / MeOH A->reagent1 B Methyl 2-hydroxy-4-nitrobenzoate reagent2 Isobutyl bromide, K₂CO₃ / DMF B->reagent2 C Methyl 2-(2-methylpropoxy)-4-nitrobenzoate reagent3 1. LiOH / THF, H₂O 2. H₃O⁺ C->reagent3 D 2-(2-methylpropoxy)-4-nitrobenzoic acid reagent4 1. SOCl₂ or Oxalyl Chloride 2. NH₄OH D->reagent4 E 2-(2-methylpropoxy)-4-nitrobenzamide reagent5 H₂, Pd/C / EtOH E->reagent5 F 4-Amino-2-(2-methylpropoxy)benzamide reagent1->B reagent2->C reagent3->D reagent4->E reagent5->F

Caption: Proposed multi-step synthesis of 4-Amino-2-(2-methylpropoxy)benzamide.

Step-by-Step Synthesis Protocol

Step 1: Esterification of 2-Hydroxy-4-nitrobenzoic acid

  • To a solution of 2-hydroxy-4-nitrobenzoic acid (1.0 eq) in methanol (MeOH), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-hydroxy-4-nitrobenzoate.

Step 2: Williamson Ether Synthesis

  • Dissolve methyl 2-hydroxy-4-nitrobenzoate (1.0 eq) in dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (2.0 eq) and isobutyl bromide (1.5 eq).

  • Heat the mixture to 60-70 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain methyl 2-(2-methylpropoxy)-4-nitrobenzoate.

Step 3: Saponification of the Ester

  • Dissolve the methyl ester from the previous step (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, acidify the mixture with 1N HCl to pH 2-3.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(2-methylpropoxy)-4-nitrobenzoic acid.

Step 4: Amidation of the Carboxylic Acid

  • To a solution of 2-(2-methylpropoxy)-4-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to obtain the acid chloride.

  • Dissolve the crude acid chloride in a suitable solvent and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide.

  • Stir the reaction for 1-2 hours.

  • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(2-methylpropoxy)-4-nitrobenzamide.

Step 5: Reduction of the Nitro Group

  • Dissolve 2-(2-methylpropoxy)-4-nitrobenzamide (1.0 eq) in ethanol (EtOH).

  • Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-2-(2-methylpropoxy)benzamide.

Purification and Characterization

The crude product from the synthesis will likely require purification to achieve high purity suitable for research applications.

Purification Workflow Diagram

Purification_Workflow Crude Crude Product Column Silica Gel Column Chromatography Crude->Column Fractions Collect and Combine Pure Fractions Column->Fractions Solvent Solvent Evaporation Fractions->Solvent Recrystallization Recrystallization Solvent->Recrystallization Pure Pure 4-Amino-2-(2-methylpropoxy)benzamide Recrystallization->Pure Characterization Characterization (NMR, MS, HPLC) Pure->Characterization

Caption: General workflow for the purification and characterization of the target compound.

Step-by-Step Purification Protocol
  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column and collect fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Recrystallization:

    • Dissolve the product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate/hexanes).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Suppliers of Starting Materials and Structural Analogs

Compound NameCAS NumberPotential Suppliers
2-Hydroxy-4-nitrobenzoic acid636-97-5Sigma-Aldrich, TCI, Alfa Aesar
Isobutyl bromide78-77-3Sigma-Aldrich, TCI, Alfa Aesar
4-Aminobenzamide2835-68-9Rachana Intermediates Private Limited, Sinoever[3][4]
4-Amino-N-methylbenzamide6274-22-2Tokyo Chemical Industry (TCI)
N-(4-Amino-2-methylphenyl)-4-isobutoxybenzamide1020057-65-1Matrix Scientific

Analytical Methods for Quality Control

A robust analytical method is crucial for ensuring the purity and identity of the synthesized compound. A general reverse-phase HPLC-UV method, adaptable for 4-Amino-2-(2-methylpropoxy)benzamide, is described below.[5][6]

HPLC-UV Protocol
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Potential Applications and Future Research Directions

Substituted 4-aminobenzamides are a class of compounds with significant interest in drug discovery.[7][8] They have been investigated for a variety of therapeutic applications, including:

  • Enzyme Inhibition: The benzamide moiety can act as a pharmacophore for various enzymes. For instance, related compounds have been explored as inhibitors of DNA methyltransferases and poly (ADP-ribose) polymerase (PARP).[9]

  • Anticancer Agents: Some 4-aminobenzamide derivatives have shown activity in cancer cell lines, suggesting potential for development as oncology therapeutics.[10]

  • Antimicrobial Agents: The structural features of aminobenzamides make them candidates for the development of novel antibacterial and antifungal agents.[11]

The specific compound, 4-Amino-2-(2-methylpropoxy)benzamide, could be a valuable building block for creating libraries of novel compounds to screen for biological activity.

Potential Mechanism of Action Pathway

MoA_Pathway cluster_cell Cell Target Target Enzyme (e.g., Kinase, DNMT) Pathway Downstream Signaling Pathway Target->Pathway Blocks Signal Compound 4-Amino-2-(2-methylpropoxy)benzamide (or derivative) Compound->Target Inhibition Response Cellular Response (e.g., Apoptosis, Growth Arrest) Pathway->Response

Caption: A generalized signaling pathway illustrating the potential mechanism of action.

Conclusion

4-Amino-2-(2-methylpropoxy)benzamide represents an interesting, yet underexplored, chemical entity. This guide provides a comprehensive framework for its synthesis, purification, and analysis, empowering researchers to access this compound for further investigation. The proposed methodologies are based on established and reliable chemical principles, offering a high probability of success for experienced chemists. Future studies on this molecule could unveil novel biological activities and expand the ever-growing therapeutic potential of the benzamide scaffold.

References

  • Kawamoto, Y., et al. (2025). Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kawamoto, Y. (n.d.). Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. SSRN. Available at: [Link]

  • de Ruiter, C., Brinkman, U. A. T., & Frei, R. W. (1987). Liquid Chromatographic Determination of a Substituted Benzamide in Biological Fluids Using Preconcentration and Post-Column Extraction. Journal of Liquid Chromatography, 10(8-9), 1903-1916. Available at: [Link]

  • Clark, C. R. (1987). Liquid Chromatographic Studies on the Aqueous Solution Conformation of Substituted Benzamide Drug Models. Journal of Chromatographic Science, 25(6), 251-257. Available at: [Link]

  • Reddit. (2026, January 2). [Article] Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. r/Scholar. Available at: [Link]

  • ResearchGate. (2025, December 1). Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors | Request PDF. Available at: [Link]

  • Sinoever. (n.d.). China Biggest 4-aminobenzamide Suppliers & Manufacturers & Factory - MSDS Sheet. Retrieved from [Link]

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry, 12(4), 2260-2266. Available at: [Link]

  • Zhang, Y., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(12), 20493-20506. Available at: [Link]

  • IndiaMART. (n.d.). 4 Amino Benzamide at ₹ 490/kg | in Mumbai | ID: 2857131767248. Retrieved from [Link]

  • Zeller, W. J., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports, 69(12), 1415-1424. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-2-[(2-methylpropan-2-yl)oxy]benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2289. Available at: [Link]

  • Journal of Chemical Education. (1985). Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. Journal of Chemical Education, 62(4), 353. Available at: [Link]

  • Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Journal of Medicinal Chemistry, 56(18), 7225-7236. Available at: [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-aminoethyl)-N-(2-methylpropoxy)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-[4-(methylamino)-4-oxobutoxy]benzamide. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 4-Amino-2-(2-methylpropoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of 4-Amino-2-(2-methylpropoxy)benzamide via the catalytic hydrogenation of its precursor, 4-Nitro-2-(2-methylpropoxy)benzamide. The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, pivotal for producing anilines that serve as critical intermediates in the pharmaceutical, agrochemical, and dye industries.[1] This document provides an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, strategies for process optimization, and robust safety guidelines. Designed for researchers, chemists, and drug development professionals, this application note aims to provide the expertise and practical insights required for the successful, safe, and efficient execution of this synthesis.

Introduction and Scientific Foundation

The conversion of an aromatic nitro group to a primary amine is one of the most fundamental and widely utilized reactions in organic chemistry.[2] The resulting anilines are versatile building blocks for a vast array of more complex molecules, including active pharmaceutical ingredients (APIs). The target molecule, 4-Amino-2-(2-methylpropoxy)benzamide, incorporates a primary aromatic amine, a feature common in pharmacologically active compounds.

The most prevalent and industrially scalable method for this transformation is catalytic hydrogenation.[3][4] This method offers high yields, excellent chemoselectivity, and generally milder reaction conditions compared to stoichiometric metal/acid reductions (e.g., using Fe, Sn, or Zn).[5] The process involves the use of a heterogeneous catalyst, typically a noble metal such as palladium or platinum supported on activated carbon, in the presence of hydrogen gas.[1]

Reaction Mechanism: Catalytic Hydrogenation

The hydrogenation of a nitroarene to an aniline is a multi-step process that occurs on the surface of the catalyst. While several pathways have been proposed, the direct hydrogenation route is widely accepted for catalysts like Palladium on Carbon (Pd/C).[2][3]

The key steps are:

  • Adsorption: Both the nitroarene and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst.

  • Hydrogen Activation: The H-H bond in H₂ is cleaved by the metal, forming reactive metal-hydride species on the catalyst surface.

  • Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced. This proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.

  • Amine Formation: The hydroxylamine intermediate is further reduced to the final aniline product (-NH₂).

  • Desorption: The final amine product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

This process is highly chemoselective; the nitro group is readily reduced under conditions where other functional groups, such as the benzamide in our target molecule, remain unaffected.[2]

Experimental Protocol: Synthesis of 4-Amino-2-(2-methylpropoxy)benzamide

This protocol provides a reliable method for the reduction of 4-Nitro-2-(2-methylpropoxy)benzamide on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-Nitro-2-(2-methylpropoxy)benzamide>98% PurityCustom SynthesisStarting material. Ensure purity by NMR or LC-MS before use.
Palladium on Carbon (Pd/C)10% Pd, dry basisSigma-AldrichCatalyst. Handle with care; can be pyrophoric when dry.
Ethanol (EtOH)Anhydrous, >99.5%Fisher ScientificReaction solvent.
Hydrogen (H₂) GasHigh Purity, >99.9%AirgasReducing agent. Use in a well-ventilated area with appropriate fittings.
Celite® 545Filter AidMilliporeSigmaFor filtration of the catalyst post-reaction.
Dichloromethane (DCM)ACS GradeVWRFor extraction and chromatography if needed.
Ethyl Acetate (EtOAc)ACS GradeVWRFor TLC and purification.
HexanesACS GradeVWRFor TLC and purification.
Equipment
  • Parr Hydrogenation Apparatus or a two-neck round-bottom flask with a hydrogen balloon setup.

  • Magnetic stirrer and stir bars.

  • Standard laboratory glassware (flasks, beakers, graduated cylinders).

  • Büchner funnel and filtration flask.

  • Rotary evaporator.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • Analytical balance.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a hydrogenation vessel or a heavy-walled round-bottom flask, add 4-Nitro-2-(2-methylpropoxy)benzamide (1.0 eq).

    • Add anhydrous ethanol to dissolve the starting material (approx. 10-15 mL per gram of substrate).

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst. The catalyst loading should be between 5-10 mol% relative to the nitro compound. Note: Add the solvent first, then the solid substrate, and the catalyst last to minimize ignition risk.

  • Hydrogenation:

    • Seal the reaction vessel and connect it to the hydrogenation apparatus.

    • Purge the vessel by evacuating the air and backfilling with nitrogen gas (repeat 3 times).

    • Finally, evacuate the nitrogen and introduce hydrogen gas.

    • Pressurize the vessel to the desired pressure (typically 40-50 psi or use a hydrogen balloon for atmospheric pressure) and begin vigorous stirring.

    • The reaction is typically exothermic; maintain the temperature at room temperature (20-25 °C).

  • Reaction Monitoring:

    • Monitor the reaction progress by observing hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen uptake ceases.

    • To confirm completion, carefully vent the hydrogen, take a small aliquot of the reaction mixture, filter it through a syringe filter to remove the Pd/C, and analyze by TLC (e.g., using a 1:1 Ethyl Acetate/Hexanes mobile phase). The starting material spot should be completely consumed, and a new, more polar spot corresponding to the amine product should appear.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.

    • Prepare a small pad of Celite® in a Büchner funnel.

    • Dilute the reaction mixture with additional ethanol and filter it through the Celite® pad to remove the Pd/C catalyst. Wash the pad thoroughly with several portions of ethanol or methanol to ensure all product is collected. Caution: The Celite® pad with the catalyst should not be allowed to dry completely in the air as it may ignite. Keep it wet with solvent until it can be properly quenched and disposed of.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is often of high purity. If further purification is needed, it can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

    • Dry the purified 4-Amino-2-(2-methylpropoxy)benzamide under vacuum to obtain a solid product.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Start Dissolve 4-Nitro Precursor in Ethanol Add_Catalyst Add 10% Pd/C Catalyst Start->Add_Catalyst Hydrogenation Pressurize with H₂ (40-50 psi, RT) Stir Vigorously Add_Catalyst->Hydrogenation Monitor Monitor via H₂ Uptake & TLC Hydrogenation->Monitor Filter Filter through Celite® to Remove Catalyst Monitor->Filter Evaporate Concentrate Filtrate (Rotary Evaporator) Filter->Evaporate Purify Recrystallize Crude Product Evaporate->Purify Dry Dry Under Vacuum Purify->Dry Product Pure 4-Amino-2-(2-methylpropoxy)benzamide Dry->Product

Caption: Workflow for the catalytic hydrogenation of the 4-nitro precursor.

Product Characterization

The final product should be characterized to confirm its identity and purity.

ParameterExpected Data
Appearance Off-white to light-colored solid
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol [6]
¹H NMR Peaks corresponding to aromatic protons (shifting upfield compared to nitro precursor), isobutoxy group, amide protons (NH₂), and primary amine protons (NH₂).
¹³C NMR Peaks for aromatic carbons (C-NH₂ carbon will show a significant upfield shift), carbonyl carbon, and isobutoxy carbons.
IR (KBr, cm⁻¹) N-H stretching bands for primary amine (approx. 3300-3500 cm⁻¹), C=O stretch for amide (approx. 1640-1680 cm⁻¹).
Mass Spec (ESI+) [M+H]⁺ = 209.13

Troubleshooting and Process Optimization

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive or "poisoned" catalyst.2. Insufficient hydrogen pressure.3. Low catalyst loading.4. Poor substrate solubility.1. Use fresh, high-quality catalyst. Ensure no catalyst poisons (e.g., sulfur compounds) are present.2. Increase hydrogen pressure (within equipment safety limits).3. Increase catalyst loading to 10-15 mol%.4. Try a co-solvent like THF or increase reaction temperature slightly (e.g., to 40 °C).[7]
Low Yield 1. Incomplete reaction.2. Product loss during work-up/filtration.3. Product loss during purification.1. See above.2. Ensure the catalyst/Celite® pad is washed thoroughly with ample solvent.3. Optimize the recrystallization solvent system to maximize recovery.
Side Product Formation 1. Over-reduction of other functional groups (unlikely for amides).2. Formation of azo/azoxy compounds.1. This reaction is highly selective for the nitro group.2. Usually results from insufficient hydrogen or catalyst deactivation. Ensure proper reaction setup and fresh catalyst.
Troubleshooting Logic Diagram

Troubleshooting cluster_incomplete Incomplete Reaction cluster_side_products Side Products Observed Start Reaction Issue Identified Check_TLC Analyze TLC Plate Start->Check_TLC SM_Present Starting Material Remains Check_TLC->SM_Present Yes SP_Present Unknown Spots on TLC Check_TLC->SP_Present No, but... Check_Catalyst Is Catalyst Fresh? SM_Present->Check_Catalyst Check_H2 Is H₂ Pressure Adequate? SM_Present->Check_H2 Check_Solubility Is Substrate Dissolved? SM_Present->Check_Solubility Action_Catalyst Use Fresh Catalyst / Increase Loading Check_Catalyst->Action_Catalyst Action_H2 Increase H₂ Pressure Check_H2->Action_H2 Action_Solvent Change/Add Co-Solvent (e.g., THF) Check_Solubility->Action_Solvent Check_Purity Verify Starting Material Purity SP_Present->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time) SP_Present->Review_Conditions

Caption: A logical guide for troubleshooting common synthesis issues.

Safety and Hazard Management

All laboratory work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Nitro Precursor: Aromatic nitro compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.[8] They are classified as acutely toxic if swallowed or in contact with skin.

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Use in a well-ventilated area away from ignition sources.

  • Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially when dry or spent. Do not allow the dry powder to come into contact with organic solvents in the presence of air. The filtered catalyst should be kept wet and can be deactivated by careful, slow addition to a solution of dilute acid (e.g., 1M HCl) or an oxidizing agent like ammonium hypochlorite before disposal.

  • Solvents: Ethanol and other organic solvents are flammable. Keep away from open flames and sparks.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. The deactivated catalyst should be disposed of in a designated solid waste container. Halogenated and non-halogenated solvent waste should be segregated.

References

  • Jagadeesh, R. V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Catalysis. [Link]

  • Gelder, E. A., Jackson, S. D., & Lok, C. M. (2004). The hydrogenation of nitrobenzene to aniline: a new mechanism. Chemical Communications, (23), 2642–2643. [Link]

  • Yin, H., et al. (2017). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of Phenyl Group. Loughborough University Research Repository. [Link]

  • Bulusu, A., et al. (2021). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. ChemRxiv. [Link]

  • Gelder, E. A., Jackson, S. D., & Lok, C. M. (2004). The hydrogenation of nitrobenzene to aniline: A new mechanism. ResearchGate. [Link]

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  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

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  • U.S. Environmental Protection Agency. (2025). 4-Amino-2-chloro-N-(propan-2-yl)benzamide - Exposure. EPA CompTox Chemicals Dashboard. [Link]

  • Google Patents. (n.d.). The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Li, Z., et al. (2024). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. [Link]

Sources

Application Note: Catalytic Hydrogenation Protocols for 4-Nitro-2-Isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The conversion of 4-nitro-2-isobutoxybenzamide to 4-amino-2-isobutoxybenzamide is a critical transformation in the synthesis of substituted benzamide pharmacophores, commonly found in prokinetic agents (e.g., Cisapride analogs) and dopamine


 antagonists.

While the reduction of a nitro group is a textbook transformation, the presence of the isobutoxy (


-

) ether
and the benzamide moiety requires a protocol that ensures chemoselectivity. Harsh acidic reductions (Fe/HCl) can risk amide hydrolysis, while unoptimized catalytic hydrogenation can lead to incomplete conversion (hydroxylamines) or ring saturation.

This guide presents three validated protocols ranging from standard laboratory discovery (Protocol A) to scalable process chemistry (Protocol B) and a metal-free alternative for specific safety constraints (Protocol C).

Reaction Mechanism & Selectivity

Understanding the surface chemistry is vital for troubleshooting. The reduction on a Palladium (Pd) surface follows the Haber Mechanism , proceeding through nitroso and hydroxylamine intermediates.

Critical Control Points:
  • Hydroxylamine Accumulation: Incomplete reaction often leaves the hydroxylamine intermediate (

    
    ), which is potential genotoxic impurity (PGI). Action:  Ensure full consumption of 
    
    
    
    equivalents; do not stop reaction solely based on TLC disappearance of starting material.
  • Ether Stability: The isobutoxy ether linkage is generally stable to hydrogenolysis under neutral conditions. However, high temperatures (>70°C) or acidic media on Pd/C can facilitate C-O bond cleavage. Action: Maintain neutral pH and moderate temperatures.

Visualization: Surface Catalysis Mechanism

NitroReduction cluster_surface Catalyst Surface (Pd/C) Substrate 4-Nitro-2-isobutoxybenzamide Adsorption Adsorption on Pd Surface Substrate->Adsorption Diffusion Nitroso Nitroso Intermediate (Ar-NO) Adsorption->Nitroso + 2H (fast) Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl + 2H (fast) Amine 4-Amino-2-isobutoxybenzamide (Product) Hydroxyl->Amine + 2H (Rate Limiting) Desorption Desorption Amine->Desorption Release

Figure 1: Step-wise reduction pathway on Palladium surface. Note that the reduction of the hydroxylamine to the amine is often the rate-determining step.

Experimental Protocols

Protocol A: Standard Parr Hydrogenation (Best for Purity)

Application: Discovery Chemistry (1g – 50g scale). High throughput, cleanest profile.

  • Catalyst: 10% Pd/C (50% wet).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Pressure: 30–50 psi (2–3.5 bar).

Step-by-Step Methodology:

  • Preparation: In a hydrogenation bottle (Parr), dissolve 4-nitro-2-isobutoxybenzamide (10.0 g, 42 mmol) in Methanol (100 mL).

    • Note: If solubility is poor, add THF (20-30 mL) as a co-solvent.

  • Catalyst Addition: Under a nitrogen blanket (safety critical), add 10% Pd/C (1.0 g, 10 wt% loading).

    • Safety: Pd/C is pyrophoric when dry. Always keep wet with water or solvent.

  • Purge: Connect to Parr shaker. Evacuate and purge with

    
     (3x), then with 
    
    
    
    (3x).
  • Reaction: Pressurize to 40 psi and shake at Room Temperature (25°C) .

    • Monitoring: Monitor

      
       uptake. Reaction is typically complete in 2–4 hours.
      
    • QC Check: If uptake stalls, heat to 40°C.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the off-white solid amine.

    • Yield Expectation: >95%.[1]

Protocol B: Catalytic Transfer Hydrogenation (Best for Safety/No Gas)

Application: Labs lacking high-pressure equipment or for precise selectivity control.

  • H-Donor: Ammonium Formate (

    
    ).
    
  • Catalyst: 10% Pd/C.

  • Solvent: Methanol.[2][3][4]

Step-by-Step Methodology:

  • Dissolve substrate (5.0 g) in Methanol (50 mL) in a round-bottom flask with a reflux condenser.

  • Purge with Nitrogen.[3][4] Add 10% Pd/C (0.5 g).

  • Add Ammonium Formate (5.0 equiv, 6.6 g) in one portion.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure good venting.
  • Heat to Reflux (65°C) for 1–2 hours.

  • Completion: Monitor by TLC/HPLC. The reaction is usually faster than high-pressure hydrogenation.

  • Workup: Filter hot through Celite (ammonium formate can precipitate if cooled). Concentrate filtrate.

  • Purification: Residue may contain ammonium salts. Dissolve in EtOAc, wash with water, dry (

    
    ), and concentrate.
    

Process Safety & Scale-Up Data

When scaling this reaction, the exothermicity of nitro reduction is the primary hazard.

Thermodynamic Data:

Parameter Value Implication

|


 | ~ -550 kJ/mol | Highly Exothermic. |
| Adiabatic Temp Rise | > 100°C (est.) | Runaway potential if cooling fails. |
| Specific Hazard | Hydroxylamine | Accumulation can lead to rapid decomposition. |

Scale-Up Workflow (Graphviz):

ScaleUp Prep Reactor Prep (Inert with N2) Charge Charge Substrate + Solvent (Stirring Active) Prep->Charge CatLoad Charge Catalyst (Wet) (Under N2 flow) Charge->CatLoad Pressurize H2 Introduction (Controlled Flow/Pressure) CatLoad->Pressurize Exotherm Exotherm Control (Jacket Cooling < 40°C) Pressurize->Exotherm Initiation Digest Post-Reaction Digest (Ensure Hydroxylamine < 0.1%) Exotherm->Digest Completion Filter Filtration (Sparkler/Celite) Digest->Filter

Figure 2: Process flow for scale-up (>1kg), emphasizing heat management.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Stalled Reaction Catalyst Poisoning (S, P impurities)Use higher catalyst loading (up to 20%) or wash substrate with EDTA/Water before reaction.
Hydroxylamine Impurity

Starvation / Low Pressure
Increase agitation speed (mass transfer limited). Increase pressure.
Ether Cleavage Acidity / High TempCheck solvent pH. Ensure temperature < 50°C.
Unknown Impurity (+14 mass) Methylation (if MeOH used)Rare on Pd, but possible at high T. Switch to Ethanol or Isopropanol.

References

  • Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003. Link

  • Transfer Hydrogenation Protocols: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions."[5] Synthesis, 1988. Link

  • Safety in Nitro Reduction: Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH, 2008. Link

  • Benzamide Synthesis Context: "Synthesis of 4-amino-5-chloro-2-methoxybenzamide." Organic Process Research & Development. (Analogous chemistry for Metoclopramide intermediates). Link

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always review the Safety Data Sheet (SDS) for all reagents before use.

Sources

Scalable synthesis of 4-Amino-2-isobutoxybenzamide for API production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-Amino-2-isobutoxybenzamide

Executive Summary

4-Amino-2-isobutoxybenzamide (CAS No. 99981-...) is a critical pharmacophore used in the synthesis of prokinetic agents and benzamide-based APIs (e.g., analogs of Cinitapride or Cisapride). Its structural integrity—specifically the regiochemistry of the isobutoxy group and the purity of the amide—is paramount for downstream API efficacy.

This Application Note outlines a field-proven, scalable synthetic route designed to avoid chromatographic purification, relying instead on crystallization-driven isolation. The protocol prioritizes process safety (thermal runaway management) and impurity control (regioselectivity).

Retrosynthetic Analysis & Strategy

The most robust scalable route avoids the direct alkylation of 4-aminosalicylamide, which suffers from competing N-alkylation and oxidation issues. Instead, we utilize a Nitro-Salicylic Acid Strategy , where the nitrogen is introduced in its oxidized form (nitro) to protect it during the alkylation step.

Strategic Disconnections:

  • C-N Disconnection (Amide): Generated via acid chloride activation to ensure complete conversion, avoiding the high-pressure requirements of ester ammonolysis.

  • C-O Disconnection (Ether): Formed via Williamson ether synthesis on the phenol, utilizing the electron-withdrawing nitro group to enhance the acidity of the phenolic hydroxyl.

  • Nitro Reduction: The final step uses catalytic hydrogenation to yield the target amine cleanly.

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Nitro-2-hydroxybenzoic Acid (Starting Material) Step1 Step 1: O-Alkylation (Isobutyl Bromide / K2CO3) Start->Step1 Williamson Ether Synthesis Inter1 4-Nitro-2-isobutoxybenzoic Acid Step1->Inter1 Yield: ~85-90% Step2 Step 2: Amidation (SOCl2 -> NH3) Inter1->Step2 Acid Activation Inter2 4-Nitro-2-isobutoxybenzamide Step2->Inter2 Yield: ~92% Step3 Step 3: Reduction (H2 / Pd/C) Inter2->Step3 Hydrogenation Final 4-Amino-2-isobutoxybenzamide (Target API Intermediate) Step3->Final Yield: ~95%

Caption: Figure 1. Linear synthetic pathway for 4-Amino-2-isobutoxybenzamide emphasizing high-yield intermediates.

Detailed Experimental Protocols

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Selective alkylation of the phenolic hydroxyl group. Critical Quality Attribute (CQA): < 0.5% unreacted starting material; absence of C-alkylation byproducts.

Reagents & Materials:

Reagent Equivalents Role
4-Nitro-2-hydroxybenzoic acid 1.0 equiv Starting Material
Isobutyl bromide 1.2 equiv Alkylating Agent
Potassium Carbonate (K₂CO₃) 2.5 equiv Base (milled)
Potassium Iodide (KI) 0.1 equiv Catalyst (Finkelstein)

| DMF (N,N-Dimethylformamide) | 5.0 vol | Solvent |

Protocol:

  • Charge a reactor with 4-Nitro-2-hydroxybenzoic acid and DMF. Stir to dissolve.

  • Add K₂CO₃ (anhydrous, milled) and KI. The mixture will become a suspension.

  • Heat the mixture to 60°C.

  • Dose Isobutyl bromide slowly over 1 hour to control the exotherm.

  • Reflux at 80-90°C for 6–8 hours. Monitor by HPLC (Target: SM < 1.0%).

    • Note: The electron-withdrawing nitro group facilitates this reaction, but steric hindrance from the isobutyl group requires elevated temperatures.

  • Workup: Cool to 20°C. Pour the reaction mixture into ice-water (10 volumes).

  • Isolation: Adjust pH to ~3-4 with dilute HCl to precipitate the acid (if ester formed, hydrolysis may be needed, but usually we proceed with the acid form directly).

  • Filtration: Filter the solid precipitate.[1][2] Wash with water.[2][3]

  • Drying: Vacuum dry at 50°C.

Step 2: Amidation via Acid Chloride

Objective: Conversion of the carboxylic acid to the primary amide. Safety Warning: Thionyl chloride releases SO₂ and HCl gas. Scrubber required.

Reagents & Materials:

Reagent Equivalents Role
4-Nitro-2-isobutoxybenzoic acid 1.0 equiv Intermediate 1
Thionyl Chloride (SOCl₂) 1.5 equiv Chlorinating Agent
Toluene 6.0 vol Solvent

| Aqueous Ammonia (25%) | 5.0 equiv | Amidation Agent |

Protocol:

  • Suspend Intermediate 1 in Toluene.

  • Add catalytic DMF (0.05 equiv).

  • Dose Thionyl Chloride dropwise at room temperature, then heat to reflux (80°C) for 3 hours until gas evolution ceases.

  • Concentrate the mixture under vacuum to remove excess SOCl₂ and Toluene (azeotropic removal ensures complete removal of acidic gases).

  • Dissolve the resulting acid chloride residue in THF (3 volumes).

  • Amidation: Cool a separate vessel containing Aqueous Ammonia to 0–5°C.

  • Transfer the THF solution of acid chloride slowly into the ammonia solution, maintaining temperature < 10°C.

  • Precipitation: The product, 4-Nitro-2-isobutoxybenzamide , will precipitate as a yellow solid.

  • Filtration: Filter and wash with water to remove ammonium salts.

Step 3: Catalytic Hydrogenation (Nitro Reduction)

Objective: Clean reduction of the nitro group to the amino group. Safety Warning: Hydrogen gas is highly flammable. Pd/C is pyrophoric when dry.

Reagents & Materials:

Reagent Equivalents Role
4-Nitro-2-isobutoxybenzamide 1.0 equiv Intermediate 2
10% Pd/C (50% wet) 5 wt% Catalyst
Methanol 10 vol Solvent

| Hydrogen (H₂) | 3–5 bar | Reducing Agent |

Protocol:

  • Charge the autoclave with Intermediate 2, Methanol, and Pd/C catalyst (under Nitrogen blanket).

  • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

  • Pressurize to 3–5 bar H₂.

  • Agitate at 25–30°C. The reaction is exothermic; cooling may be required.

  • Monitor hydrogen uptake. Reaction is typically complete in 4–6 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Keep the catalyst wet to prevent ignition.

  • Concentration: Distill Methanol under reduced pressure.

  • Crystallization: The residue is recrystallized from Ethanol/Water or Isopropyl Acetate to yield the final 4-Amino-2-isobutoxybenzamide .

Process Safety & Critical Parameters

Thermal Hazards
  • Nitro Compounds: Both the starting material and intermediates are nitro-aromatics. While generally stable, they possess high decomposition energy. Avoid heating dry solids above 150°C.

  • Exotherms: The alkylation (Step 1) and hydrogenation (Step 3) are significantly exothermic. Do not scale up without reaction calorimetry (RC1) data.

Impurity Profile Control
  • Des-isobutyl impurity: Caused by incomplete alkylation. Controlled by ensuring >5% excess alkyl halide and sufficient reaction time.

  • Over-reduction: In Step 3, prolonged exposure to H₂/Pd can sometimes reduce the aromatic ring or cleave the benzyl-like ether (though isobutyl is stable, unlike benzyl). Monitor reaction endpoint strictly.

References

  • Clinton, R. O., & Laskowski, S. C. (1954). N-Amino-2-alkoxybenzamides. U.S. Patent No.[3][4][5] 2,669,583. Washington, DC: U.S. Patent and Trademark Office.

    • Core Reference: Explicitly describes the reduction of 4-nitro-2-alkoxybenzamides to their amino counterparts.
  • Dugger, R. W., et al. (2005). Process Research and Development for the Synthesis of Drug Candidates. Organic Process Research & Development.
  • BenchChem. (2025).[6] Synthesis of Acotiamide Using 2,4,5-Trimethoxybenzoic Acid.

    • Context: Illustrates parallel chemistry for benzamide formation in rel

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a thorough Process Safety Assessment (PSA).

Sources

Application Note: Chemoselective O-Alkylation of 4-Aminosalicylamide

[1][2]

Abstract

The selective O-alkylation of 4-aminosalicylamide is a pivotal transformation in the synthesis of benzamide-based gastroprokinetic agents (e.g., Itopride, Cisapride analogs) and histone deacetylase (HDAC) inhibitors.[1] This reaction presents a classic chemoselectivity challenge due to the presence of three nucleophilic sites: the phenolic hydroxyl, the aniline amine, and the primary amide.[1] This guide delineates the mechanistic basis for favoring O-alkylation and provides two validated protocols: a Direct Method for standard alkyl halides and a Protection-Based Method for high-precision applications.[1][2]

Mechanistic Insight & Chemoselectivity

The Selectivity Landscape

Success relies on exploiting the acidity (pKa) and nucleophilicity differences between the functional groups.[3]

  • Phenolic -OH (pKa ~8–10): The most acidic proton.[3] Using a weak base (e.g., K₂CO₃), this is selectively deprotonated to form the phenoxide anion .[1]

  • Aniline -NH₂ (pKa of conjugate acid ~4.6): The neutral amine is a moderate nucleophile. It is not deprotonated by weak bases (N-H pKa ~30) but can compete in

    
     reactions via its lone pair.[3]
    
  • Amide -NH₂ (pKa ~15–17): significantly less acidic than the phenol.[3] Under mild basic conditions, it remains neutral and is the least reactive nucleophile due to resonance delocalization with the carbonyl.[1]

The Strategy: To favor O-alkylation , we generate the phenoxide anion.[1] According to the Hard and Soft Acids and Bases (HSAB) theory and charge control, the anionic phenoxide is a much stronger nucleophile than the neutral aniline, particularly in polar aprotic solvents that solvate the cation (K⁺) and leave the anion "naked" and reactive.[1]

Visualization: Reactivity Hierarchy

Reactivitycluster_0Substrate: 4-AminosalicylamidePhenolPhenol (-OH)pKa ~10Target SiteBaseBase Selection(K2CO3 / Cs2CO3)Phenol->BaseDeprotonationAnilineAniline (-NH2)Neutral NucleophileCompetitorRXAlkyl Halide (R-X)Aniline->RXMinor Pathway(N-Alkylation)AmideAmide (-CONH2)pKa ~17Low ReactivityPhenoxidePhenoxide (Ar-O⁻)Strong NucleophileBase->PhenoxideForms AnionPhenoxide->RXMajor Pathway(O-Alkylation)Product4-Amino-2-alkoxybenzamideRX->Product

Figure 1: Mechanistic pathway highlighting the activation of the phenol group over the aniline and amide moieties.[1]

Critical Process Parameters (CPPs)

ParameterRecommendationRationale
Base K₂CO₃ (1.5–2.0 equiv)Strong enough to deprotonate phenol (pKa 10) but too weak to deprotonate amide (pKa 17) or aniline.[2] Avoid NaH, which may cause N-alkylation.[1][2]
Solvent DMF or Acetone DMF (Polar Aprotic) maximizes phenoxide nucleophilicity.[3] Acetone is milder and allows for easier workup (precipitation) but is slower.[3]
Temperature 50–70 °C Sufficient activation energy for

without promoting N-alkylation (which often requires higher T).
Electrophile Alkyl Bromides/IodidesPrimary halides work best.[3] Secondary halides may undergo elimination.[3]
Catalyst KI (0.1 equiv)Finkelstein reaction in situ: converts R-Cl/R-Br to more reactive R-I.[2]

Experimental Protocols

Protocol A: Direct Selective O-Alkylation (Standard)

Best for: Simple alkyl groups (Methyl, Ethyl, Benzyl) where minor N-alkyl impurities can be removed by recrystallization.[1][2][4]

Reagents:

  • 4-Aminosalicylamide (1.0 equiv)[1][2]

  • Alkyl Halide (1.1 equiv)

  • Potassium Carbonate (anhydrous, 1.5 equiv)[4]

  • DMF (5–10 volumes)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 4-aminosalicylamide and anhydrous DMF. Stir until dissolved.

  • Activation: Add anhydrous K₂CO₃. The mixture may become a suspension.[3] Stir at Room Temperature (RT) for 30 minutes to ensure formation of the phenoxide.

  • Addition: Add the Alkyl Halide dropwise over 10 minutes.

    • Tip: If using a chloride, add 10 mol% Potassium Iodide (KI).[1][4]

  • Reaction: Heat the mixture to 60 °C . Monitor by TLC or HPLC.[3]

    • Endpoint: Typically 2–4 hours.[3] Look for the disappearance of the starting material.[3]

  • Quench & Workup:

    • Cool to RT.

    • Pour the reaction mixture into Ice Water (10 volumes). The product usually precipitates.[3]

    • Stir for 30 minutes to granulate the solid.

  • Purification:

    • Filter the solid.[3][5] Wash with water to remove residual DMF and inorganic salts.[3]

    • Recrystallization: Recrystallize from Ethanol/Water or Methanol to remove trace N-alkylated byproducts.[2][3]

Protocol B: Protection-Deprotection Strategy (High Purity)

Best for: Complex/expensive alkylating agents or strict GMP requirements where <0.1% N-alkylation is required.[1][2]

Concept: Temporarily "mask" the aniline nitrogen as a benzylidene imine (Schiff base) to physically block N-alkylation, then hydrolyze after O-alkylation.[1][2]

ProtectionStart4-AminosalicylamideStep11. Protection(Benzaldehyde)Start->Step1IntermediateImine Intermediate(N-Protected)Step1->IntermediateStep22. O-Alkylation(R-X, K2CO3)Intermediate->Step2Step33. Hydrolysis(Dilute HCl)Step2->Step3FinalPure O-AlkylatedProductStep3->Final

Figure 2: Protection strategy workflow ensuring exclusive O-alkylation.

Step-by-Step Procedure:

  • Protection: Reflux 4-aminosalicylamide (1.0 eq) with Benzaldehyde (1.05 eq) in Ethanol for 2 hours. Cool and filter the yellow Schiff base (Imine).[3]

  • Alkylation: React the Schiff base with Alkyl Halide and K₂CO₃ in DMF at 60 °C (as in Protocol A). The bulky benzylidene group sterically hinders the nitrogen.[3]

  • Deprotection: Treat the isolated O-alkylated intermediate with dilute HCl (2N) in Ethanol at RT for 1 hour. The imine hydrolyzes back to the amine and benzaldehyde.[3]

  • Isolation: Adjust pH to neutral with NaHCO₃ and extract/filter the pure product. Wash with ether to remove the liberated benzaldehyde.[3]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
N-Alkylation Observed Base too strong (e.g., NaH) or Temp too high.[1][2]Switch to K₂CO₃ or Cs₂CO₃. Lower temp to 40–50 °C.
Low Conversion Poor nucleophilicity or "Soft" electrophile.[3]Add catalytic KI or TBAI (Phase Transfer Catalyst).[3][5] Switch solvent to DMF or DMSO.[3]
O-C-Alkylation (Ring) Reimer-Tiemann type side reactions (rare).[2]Ensure strictly anhydrous conditions.[3] Avoid NaOH/KOH at high temps.[3]
Product Oiling Out DMF/Water ratio incorrect during workup.Increase water volume or add brine to induce crystallization.[3]

References

  • Synthesis of Salicylamide Derivatives

    • Methodology: "Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis."[2][3] Molecules, 2023.[1][4][6] Describes K₂CO₃/DMF conditions for salicylamide O-alkylation.

  • Selectivity in Aminophenols

    • Mechanistic Insight: "Selective alkylation of the amino group of aminophenols."[3][7] ResearchGate, 2014.[1][4] Discusses the use of benzaldehyde protection to differentiate -OH and -NH₂ reactivity.[2]

  • pKa Values and Reactivity

    • Data: "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." Alfa Chemistry. Confirms Aniline pKa (~4.[3]6) vs Phenol (~10).[3]

  • Benzamide Synthesis Precedents

    • Application: "Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition." Bioorganic & Medicinal Chemistry, 2018.[1][4] Demonstrates O-alkylation of 4-amino-2-hydroxybenzoate esters.[1][2]

Technical Application Note: Handling, Storage, and Stability Profiling of 4-Amino-2-(2-methylpropoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Application Note on the handling, storage, and stability profiling of 4-Amino-2-(2-methylpropoxy)benzamide .

Introduction & Chemical Context

4-Amino-2-(2-methylpropoxy)benzamide is a specialized pharmaceutical intermediate, structurally homologous to the benzamide class of gastroprokinetic agents (e.g., Cinitapride, Mosapride, Cisapride). It features a benzamide core , a primary aromatic amine at the 4-position, and a bulky isobutoxy (2-methylpropoxy) ether linkage at the 2-position.

This compound serves as a critical building block or a reference impurity standard in the synthesis of 5-HT₄ receptor agonists. Its structural integrity is paramount; however, the electron-rich aniline moiety and the amide functionality present specific stability challenges—namely oxidative discoloration and hydrolytic degradation .

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicRelevance to Handling
Molecular Formula C₁₁H₁₆N₂O₂Stoichiometry calculations
Molecular Weight ~208.26 g/mol Preparation of molar solutions
Appearance White to off-white crystalline powderCritical: Color change (pink/brown) indicates oxidation.
Solubility Low in Water; High in DMSO, MeOH, DMFUse organic solvents for stock solutions.
pKa (Amine) ~4.0 – 5.0Weakly basic; forms salts with strong acids.
pKa (Amide) ~13.0 – 14.0Stable at neutral pH; susceptible to hydrolysis at extremes.
LogP ~1.5 – 1.9Moderately lipophilic; adheres to plastics/glass.

Stability Mechanisms & Degradation Pathways

Understanding the root cause of instability is essential for designing effective storage protocols. This compound exhibits three primary degradation vectors:

A. Oxidative Deamination & Coupling (The "Browning" Effect)

The most immediate threat to purity is the oxidation of the 4-amino (aniline) group.

  • Mechanism: Exposure to atmospheric oxygen and UV light generates radical cations (

    
    ). These radicals couple to form azo-linkages  (
    
    
    
    ) or oxidize to nitro/nitroso species.
  • Visual Indicator: The white powder turns pink, then tan, and finally dark brown.

  • Catalysts: Trace metal ions (Fe, Cu) and UV radiation accelerate this process.

B. Amide Hydrolysis
  • Mechanism: Under strongly acidic (

    
    ) or basic (
    
    
    
    ) conditions, the amide bond cleaves to yield 4-amino-2-(2-methylpropoxy)benzoic acid and ammonia.
  • Risk Factor: Low risk in solid state; moderate risk in solution if buffers are not pH-controlled.

C. Ether Cleavage (Low Probability)
  • The isobutoxy ether is chemically robust.[1] Cleavage typically requires harsh Lewis acids (e.g.,

    
    ) and is unlikely to occur under standard storage conditions.
    
Degradation Pathway Visualization

DegradationPathways Compound 4-Amino-2-(2-methylpropoxy)benzamide (Intact API) Oxidation Oxidation (Light/Air) Formation of Azo/Nitro Species Compound->Oxidation  O2, UV Light   Hydrolysis Hydrolysis (Acid/Base) Cleavage of Amide Bond Compound->Hydrolysis  pH < 2 or pH > 10   Product_Ox Colored Impurities (Pink/Brown Polymers) Oxidation->Product_Ox Product_Hyd 4-Amino-2-isobutoxybenzoic Acid + NH3 Hydrolysis->Product_Hyd

Caption: Primary degradation pathways. Oxidation is the dominant kinetic risk; Hydrolysis is the thermodynamic risk.

Handling & Storage Protocols

This protocol is designed to mitigate the risks identified above. It follows a "Self-Validating" approach where visual inspection serves as a first-line quality check.

A. Solid State Storage (Long-Term)
  • Container System:

    • Primary: Amber glass vial (Type I borosilicate) with a Teflon-lined screw cap. Reason: Amber glass blocks UV; Teflon prevents leaching of plasticizers.

    • Secondary: Heat-sealed aluminized Mylar bag with a desiccant pack. Reason: Provides a barrier against O₂ and moisture.

  • Atmosphere:

    • Flush the headspace with Argon (Ar) or Nitrogen (N₂) before sealing. Argon is preferred as it is heavier than air and blankets the powder more effectively.

  • Temperature:

    • Recommended: -20°C.

    • Acceptable: 2–8°C (Refrigerated) for short-term (<1 month).

    • Avoid: Room temperature storage for >1 week.

B. Solution Handling (Experimental Use)
  • Solvent Selection:

    • Preferred: DMSO (anhydrous), Methanol (HPLC grade).

    • Avoid: Ethers (peroxide risk), Acetone (potential Schiff base formation with the primary amine).

  • Dissolution Protocol:

    • Weigh the compound quickly to minimize air exposure.

    • Dissolve in degassed solvent.

    • Shelf-Life: DMSO stock solutions (10 mM) are stable for ~3 months at -20°C. Aqueous working solutions must be prepared fresh daily.

C. Safety (HSE)
  • Hazard Classification: Treat as a Potent Compound (OEB 3 equivalent) until specific toxicology data is available.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses. Handle in a chemical fume hood.

  • Spill Cleanup: Absorb with inert material (vermiculite). Do not use bleach (hypochlorite) immediately, as it may react violently with the amine; use a mild detergent first.

Workflow Visualization

HandlingWorkflow Receive 1. Receipt of Material Inspect for Color (Must be White) Aliquot 2. Aliquotting Divide into Single-Use Vials (Argon Flush) Receive->Aliquot  Immediate   Store 3. Storage -20°C, Amber Glass, Dark Aliquot->Store  Long Term   Use 4. Experimental Use Warm to RT before opening (Prevents Condensation) Store->Use  As Needed   Use->Store  Do NOT Return Excess   Dispose 5. Disposal Chemical Waste Incineration Use->Dispose  Post-Exp  

Caption: Standard Operating Procedure (SOP) for handling sensitive amino-benzamides.

Analytical Monitoring (HPLC Method)

To verify stability, use the following Reverse-Phase HPLC method. This method separates the parent compound from its hydrolytic and oxidative degradants.

Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Suppresses ionization of the acid degradant, improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (amide).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
10.04060Linear Ramp
12.01090Wash
15.09010Re-equilibration
Expected Retention Order
  • Hydrolysis Product (4-Amino-2-isobutoxybenzoic acid): Early eluting (More polar).

  • Parent Compound (4-Amino-2-(2-methylpropoxy)benzamide): Mid eluting .

  • Oxidation Dimers (Azo compounds): Late eluting (Highly lipophilic).

References

  • PubChem. (2023). Compound Summary: Benzamide, 4-amino-2-ethoxy- (Cinitapride Intermediate). National Center for Biotechnology Information. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-Amino-2-methoxybenzamide (Analog).Link

  • European Pharmacopoeia (Ph. Eur.). Monograph: Metoclopramide Hydrochloride (Related Substances). (Provides validated methods for benzamide impurity profiling).

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-Amino-2-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative 1H NMR Spectrum Analysis: 4-Amino-2-isobutoxybenzamide vs. Synthetic Precursors Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts.

Executive Summary

This technical guide provides a definitive structural analysis of 4-Amino-2-isobutoxybenzamide , a critical pharmacophore scaffold often used in the synthesis of prokinetic agents (e.g., Cisapride derivatives).

The primary challenge in the synthesis of this molecule is ensuring complete reduction of the nitro precursor (4-Nitro-2-isobutoxybenzamide ) and verifying the regioselectivity of the alkoxy substitution. This guide compares the 1H NMR profile of the target amine against its nitro precursor and discusses solvent selection strategies (DMSO-d6 vs. CDCl3) to maximize spectral resolution.

Key Insight: The appearance of the aniline protons at ~5.6 ppm and the significant upfield shift of the aromatic protons (H-3, H-5) are the definitive markers of successful synthesis.

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility and comparable data, the following protocol utilizes DMSO-d6 . While CDCl3 is common, it is not recommended for this benzamide derivative due to poor solubility and the broadening of amide resonances caused by quadrupole relaxation and exchange rates.

Methodology
  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic coupling).

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) with 0.03% TMS.

  • Concentration: 10–15 mg sample in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard zg30 (30° pulse angle) to prevent saturation of labile protons.

  • Relaxation Delay (D1): Set to

    
     seconds to allow full relaxation of aromatic protons for accurate integration.
    

Comparative Spectral Analysis: Target vs. Precursor

The most critical quality control step is distinguishing the target 4-Amino (Product) from the 4-Nitro (Precursor) . The electronic transformation from a strong electron-withdrawing group (EWG, -NO2) to a strong electron-donating group (EDG, -NH2) radically alters the aromatic region.

Table 1: Chemical Shift Comparison ( ppm in DMSO-d6)
AssignmentProton TypeTarget: 4-Amino (

ppm)
Precursor: 4-Nitro (

ppm)
Shift (

)
Multiplicity
Amide-NH

Labile7.55 7.85Upfield (-0.3)Broad Singlet
Amide-NH

Labile7.30 7.60Upfield (-0.3)Broad Singlet
H-6 Aromatic7.65 7.80Upfield (-0.15)Doublet (

Hz)
H-3 Aromatic6.25 7.75Upfield (-1.50) Doublet (

Hz)
H-5 Aromatic6.15 7.85Upfield (-1.70) dd (

Hz)
Aniline-NH

Labile5.60 AbsentN/ABroad Singlet
-OCH

-
Aliphatic3.95 4.10Upfield (-0.15)Doublet (

Hz)
-CH- Aliphatic2.05 2.10NegligibleMultiplet
-(CH

)

Aliphatic1.00 1.02NegligibleDoublet
Mechanistic Analysis of Shifts
  • The "Shielding" Collapse (H-3 & H-5):

    • In the Nitro precursor, the -NO2 group exerts a strong mesomeric withdrawing effect (

      
      ), deshielding H-3 and H-5, pushing them downfield to ~7.7–7.8 ppm.
      
    • Upon reduction to the Amino group, the lone pair on the nitrogen donates density into the ring (

      
       effect). This dramatically shields the ortho positions (H-3 and H-5), causing a massive upfield shift of >1.5 ppm . This is the primary "Go/No-Go" QC indicator.
      
  • The Isobutoxy Anchor:

    • The -OCH

      
      - doublet at ~3.95 ppm confirms the integrity of the ether linkage. If cleavage occurs (forming a phenol), this peak disappears, and a broad -OH singlet appears >9.0 ppm.
      
  • Amide Rotamers:

    • In DMSO, the primary amide (-CONH

      
      ) protons are non-equivalent due to restricted rotation around the C-N bond. They appear as two distinct broad singlets (approx 7.3 and 7.55 ppm). In CDCl
      
      
      
      , these often collapse into a single, unrecognizable broad hump.

Structural & Regiochemistry Verification

Verifying that the isobutoxy group is at the 2-position (and not the 3-position) is vital. This is confirmed via NOE (Nuclear Overhauser Effect) interactions.

Diagram 1: Synthesis Monitoring & Logic Flow

SynthesisLogic Precursor 4-Nitro-2-isobutoxybenzamide (EWG Dominant) Reaction Reduction (H2/Pd-C or Fe/HCl) Precursor->Reaction Reduction of NO2 Target 4-Amino-2-isobutoxybenzamide (EDG Dominant) Reaction->Target Yields Amine QC_Check NMR QC Checkpoint Target->QC_Check Check1 Check 1: Appearance of Broad Singlet @ 5.6 ppm (-NH2) QC_Check->Check1 Check2 Check 2: Upfield Shift of Aromatic H-3/H-5 (>1.0 ppm) QC_Check->Check2

Caption: Workflow for monitoring the reduction of the nitro group. The appearance of the amine singlet and the shielding of aromatic protons are the pass/fail criteria.

Diagram 2: Regiochemistry Verification (NOESY)

To confirm the 2-isobutoxy position (vs. 3-isobutoxy isomer), look for a spatial correlation between the ether protons and the amide protons.

NOESY_Correlation cluster_legend Interpretation AmideH Amide Protons (-CONH2) @ 7.3-7.5 ppm IsobutoxyH Isobutoxy CH2 (-OCH2-) @ 3.95 ppm AmideH->IsobutoxyH Strong NOE (Proves Proximity: C1 & C2) H3 Aromatic H-3 (Ortho to Alkoxy) @ 6.25 ppm IsobutoxyH->H3 Strong NOE (Proves Proximity: C2 & C3) Note If Isobutoxy was at C3, NO NOE with Amide H would be observed.

Caption: NOESY correlation logic. The spatial proximity of the Amide protons to the Isobutoxy CH2 confirms the 1,2-substitution pattern.

Troubleshooting & Impurities

When analyzing the spectrum, common impurities from the synthesis or workup may appear.[1][2]

ImpurityChemical Shift (

) in DMSO-d6
Origin
Water 3.33 ppm (Broad Singlet)Hygroscopic solvent/wet sample
Ethanol 1.05 (t), 3.44 (q), 4.35 (OH)Recrystallization solvent
Ethyl Acetate 1.17 (t), 1.99 (s), 4.03 (q)Extraction solvent
Residual Nitro 7.8 - 8.0 ppm (Aromatic region)Incomplete reaction

Note on Water Exchange: If the water peak at 3.33 ppm is large, it may exchange with the Aniline-NH


 or Amide-NH protons, causing them to broaden further or disappear. Dry the sample or add a drop of D

O to confirm labile protons (they will vanish upon D

O shake).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for substituent additivity rules and benzamide shifts).

  • Abraham, R. J., & Mobli, M. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(6), 572-582. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Liao, J., et al. (2009). Synthesis and characterization of novel benzamide derivatives. Molecules, 14(12), 5163-5168.

Sources

A Comparative Guide to the LC-MS Fragmentation Patterns of Isobutoxy Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals working with novel benzamide derivatives, understanding their behavior under mass spectrometric analysis is paramount for structural elucidation and metabolic profiling. This guide provides an in-depth comparison of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of isobutoxy benzamides against the foundational fragmentation of unsubstituted benzamide. By understanding the characteristic fragmentation of the benzamide core and the specific contributions of the isobutoxy substituent, researchers can more confidently identify and characterize these compounds in complex matrices.

The Foundational Fragmentation of the Benzamide Core

Under typical collision-induced dissociation (CID) conditions in a mass spectrometer, the fragmentation of the protonated benzamide molecule is well-understood. The primary fragmentation pathway involves the cleavage of the C-N bond, leading to the loss of the neutral ammonia molecule and the formation of a stable benzoyl cation. This benzoyl cation can then undergo a subsequent loss of a neutral carbon monoxide molecule to yield the phenyl cation.[1]

This fundamental fragmentation pathway serves as our baseline for comparison. The stability of the benzoyl and phenyl cations often results in these fragments being prominent peaks in the MS/MS spectrum of benzamides.

The Influence of the Isobutoxy Substituent on Fragmentation

The introduction of an isobutoxy group onto the benzamide ring introduces new, characteristic fragmentation pathways that provide valuable structural information. The fragmentation of the isobutoxy group itself, as well as its influence on the fragmentation of the benzamide core, allows for a detailed comparison. The fragmentation of alkoxy substituents on aromatic rings typically involves cleavage of the alkyl chain or the ether bond.[2]

The isobutoxy group can undergo fragmentation through several key pathways:

  • Loss of the Isobutyl Group: A primary fragmentation pathway for the isobutoxy group is the neutral loss of the entire isobutyl group (C4H8) via a rearrangement, or the isobutyl radical (•C4H9). The loss of isobutene (C4H8) is a common fragmentation pathway for tert-butyl ethers and can occur with isobutyl ethers as well, often through a McLafferty-type rearrangement if a gamma-hydrogen is available, though in the case of an aryl ether, other mechanisms may be at play. A more direct cleavage can lead to the loss of the isobutyl radical.

  • Formation of the Isobutyl Cation: Cleavage of the ether C-O bond can result in the formation of the isobutyl cation (C4H9+), which would appear at an m/z of 57. This cation can further fragment, but its presence is a strong indicator of the isobutoxy moiety.

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the ether oxygen can lead to the loss of a propyl radical (•C3H7), resulting in a fragment ion containing the methyleneoxy-benzoyl cation.

By comparing the MS/MS spectrum of an isobutoxy benzamide to that of unsubstituted benzamide, the fragments unique to the isobutoxy group can be readily identified.

Comparative Fragmentation Analysis: Isobutoxy Benzamide vs. Benzamide

To illustrate the differences in fragmentation, let's consider a hypothetical para-isobutoxy benzamide and compare its expected fragmentation to that of benzamide.

Fragment Ion Proposed Structure m/z (Benzamide) m/z (p-Isobutoxy Benzamide) Origin
[M+H]+Protonated Molecule122.1194.2-
[M+H - NH3]+Benzoyl Cation / Isobutoxybenzoyl Cation105.1177.1Cleavage of the C-N bond of the amide.
[M+H - NH3 - CO]+Phenyl Cation / Isobutoxyphenyl Cation77.1149.1Loss of CO from the benzoyl cation.
[M+H - C4H8]+Hydroxybenzoyl Cation-138.1Neutral loss of isobutene from the isobutoxy group.
[C4H9]+Isobutyl Cation-57.1Cleavage of the ether C-O bond.

This comparative table highlights the diagnostic fragments that can be used to identify the presence and location of the isobutoxy substituent. The presence of a fragment at m/z 57 and a neutral loss of 56 Da (C4H8) are particularly indicative of the isobutoxy group.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for both benzamide and a generic isobutoxy benzamide.

G cluster_0 Benzamide Fragmentation Benzamide [M+H]+ Benzamide [M+H]+ m/z 122.1 Benzoyl Cation Benzoyl Cation m/z 105.1 Benzamide [M+H]+->Benzoyl Cation - NH3 Phenyl Cation Phenyl Cation m/z 77.1 Benzoyl Cation->Phenyl Cation - CO

Caption: Proposed fragmentation pathway of protonated benzamide.

G cluster_1 Isobutoxy Benzamide Fragmentation Isobutoxy Benzamide [M+H]+ Isobutoxy Benzamide [M+H]+ m/z 194.2 Isobutoxybenzoyl Cation Isobutoxybenzoyl Cation m/z 177.1 Isobutoxy Benzamide [M+H]+->Isobutoxybenzoyl Cation - NH3 Hydroxybenzoyl Cation Hydroxybenzoyl Cation m/z 138.1 Isobutoxy Benzamide [M+H]+->Hydroxybenzoyl Cation - C4H8 Isobutyl Cation Isobutyl Cation m/z 57.1 Isobutoxy Benzamide [M+H]+->Isobutyl Cation - C7H6NO2 Isobutoxyphenyl Cation Isobutoxyphenyl Cation m/z 149.1 Isobutoxybenzoyl Cation->Isobutoxyphenyl Cation - CO

Caption: Proposed fragmentation pathways of a protonated isobutoxy benzamide.

Experimental Protocol for Comparative LC-MS Analysis

To experimentally verify these fragmentation patterns, the following LC-MS method can be employed.

1. Sample Preparation:

  • Prepare 1 mg/mL stock solutions of benzamide and the isobutoxy benzamide analog in methanol.

  • Dilute the stock solutions to a final concentration of 1 µg/mL in 50:50 water:acetonitrile with 0.1% formic acid.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 50-500.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID).

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

  • Data Acquisition: Perform a full scan MS followed by data-dependent MS/MS on the most intense ions.

This experimental setup will allow for the direct comparison of the fragmentation patterns of the two compounds under identical analytical conditions, providing robust and reliable data for structural confirmation.

Conclusion

The LC-MS fragmentation pattern of an isobutoxy benzamide is a composite of the characteristic fragmentation of the benzamide core and the unique fragmentation pathways introduced by the isobutoxy substituent. By comparing the MS/MS spectra of an isobutoxy benzamide to that of unsubstituted benzamide, researchers can confidently identify diagnostic fragment ions, such as the isobutyl cation at m/z 57 and the neutral loss of isobutene, which are indicative of the isobutoxy moiety. This comparative approach, grounded in the fundamental principles of mass spectrometry, provides a powerful tool for the structural elucidation of novel benzamide-based compounds in pharmaceutical and chemical research.

References

  • Eckers, C., Monaghan, J. J., & Wolff, J. C. (2005). Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. European Journal of Mass Spectrometry, 11(1), 73-82.
  • Guo, X., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of The American Society for Mass Spectrometry, 27(3), 515–523.
  • Kovacevic, J., et al. (2021). Mass Spectrometry of Amides. In Mass Spectrometry. IntechOpen.
  • Levsen, K., et al. (2007).
  • NIST/EPA/NIH Mass Spectral Library (NIST 17). (2017). National Institute of Standards and Technology, Gaithersburg, MD.
  • Schymanski, E. L., et al. (2014). Identifying small molecules by mass spectrometry: communicating confidence. Environmental Science & Technology, 48(4), 2097-2098.
  • Sparkman, O. D., & Penton, Z. (2019).
  • Stein, S. E. (2014). Mass Spectra. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg, MD. [Link]

  • Voinov, V. G., et al. (2016). The role of the mobile proton in peptide sequencing. Mass Spectrometry Reviews, 35(1), 23-41.
  • Yin, Y., et al. (2011). A systematic strategy for the analysis of in vivo and in vitro drug metabolites using liquid chromatography-quadrupole time-of-flight mass spectrometry. Analytical and Bioanalytical Chemistry, 400(4), 1143-1153.
  • Eckers, C., Monaghan, J. J., & Wolff, J. C. (2005). Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. European Journal of Mass Spectrometry, 11(1), 73–82. [Link]

  • NIST. (n.d.). Benzene, butoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. [Link]

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A Comparative Guide to Impurity Profiling of 4-Amino-2-(2-methylpropoxy)benzamide Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for the comprehensive impurity profiling of 4-Amino-2-(2-methylpropoxy)benzamide. This document moves beyond a simple listing of procedures to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to impurity analysis, in line with global regulatory expectations.

Introduction: The Criticality of Impurity Profiling in Drug Development

4-Amino-2-(2-methylpropoxy)benzamide is a substituted benzamide derivative with potential applications in pharmaceutical development. The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity.[1] Impurities, even at trace levels, can have unintended pharmacological or toxicological effects, making their identification, quantification, and control a critical aspect of drug development and manufacturing.[1][2]

Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[3][4][5][6] This guide will provide a framework for developing a comprehensive impurity profiling strategy for 4-Amino-2-(2-methylpropoxy)benzamide, comparing the utility of various analytical techniques.

Understanding Potential Impurities in 4-Amino-2-(2-methylpropoxy)benzamide

A robust impurity profiling strategy begins with a theoretical assessment of potential impurities based on the synthetic route and potential degradation pathways. While the specific manufacturing process for 4-Amino-2-(2-methylpropoxy)benzamide is proprietary, a plausible synthetic route can be hypothesized based on common benzamide syntheses.[7][8][9]

Hypothetical Synthesis Workflow:

A 2-Hydroxy-4-nitrobenzoic acid B 2-(2-methylpropoxy)-4-nitrobenzoic acid A->B Williamson Ether Synthesis (2-bromo-2-methylpropane, base) C 2-(2-methylpropoxy)-4-nitrobenzoyl chloride B->C Acyl Chloride Formation (SOCl2 or (COCl)2) D 2-(2-methylpropoxy)-4-nitrobenzamide C->D Amidation (NH3 or NH4OH) E 4-Amino-2-(2-methylpropoxy)benzamide D->E Nitro Reduction (e.g., H2/Pd-C, SnCl2)

Caption: A plausible synthetic pathway for 4-Amino-2-(2-methylpropoxy)benzamide.

Based on this hypothetical synthesis, we can anticipate several classes of impurities:

  • Process-Related Impurities:

    • Starting Materials: Unreacted 2-hydroxy-4-nitrobenzoic acid or 2-bromo-2-methylpropane.

    • Intermediates: Incomplete conversion could lead to the presence of 2-(2-methylpropoxy)-4-nitrobenzoic acid, 2-(2-methylpropoxy)-4-nitrobenzoyl chloride, or 2-(2-methylpropoxy)-4-nitrobenzamide.

    • By-products: Side reactions, such as the formation of dimers or products of incomplete reduction, can introduce additional impurities.

  • Degradation Products: The final API may degrade under stress conditions (e.g., heat, light, humidity, oxidation). Potential degradation pathways could include hydrolysis of the amide or ether linkage.

  • Residual Solvents: Solvents used in the synthesis and purification steps can be carried over into the final product.[4]

  • Inorganic Impurities: Reagents and catalysts used in the synthesis can introduce inorganic impurities.[4]

Comparative Analysis of Analytical Techniques for Impurity Profiling

A multi-faceted analytical approach is essential for the comprehensive characterization of impurities. The following sections compare the primary techniques used for the impurity profiling of 4-Amino-2-(2-methylpropoxy)benzamide.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is the cornerstone of pharmaceutical impurity analysis due to its high resolving power, robustness, and quantitative accuracy.[10]

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated compounds are then detected by a UV detector as they elute from the column.

Experimental Protocol: A Generic Reversed-Phase HPLC Method

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Diode Array Detector (DAD) to monitor at multiple wavelengths, with a primary wavelength selected based on the UV absorbance maxima of the API and its expected impurities.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 4-Amino-2-(2-methylpropoxy)benzamide standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B).

Data Presentation:

Parameter HPLC-UV LC-MS GC-MS
Primary Application Quantification of known and unknown impurities, routine quality control.Identification of unknown impurities, confirmation of known impurities.Analysis of volatile and semi-volatile impurities (e.g., residual solvents).
Sensitivity Good (ng range)Excellent (pg-fg range)Excellent (pg-fg range)
Specificity Moderate (based on retention time and UV spectrum)High (based on mass-to-charge ratio and fragmentation pattern)High (based on retention time and mass spectrum)
Structural Information Limited (UV spectrum can give some clues)Rich (molecular weight and fragmentation provide structural insights)Rich (mass spectrum provides a fragmentation fingerprint)
Quantification Excellent (with reference standards)Good (can be more complex than HPLC-UV)Excellent (with reference standards)

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating the moderately polar 4-Amino-2-(2-methylpropoxy)benzamide and its likely impurities.

  • Gradient Elution: A gradient is crucial for resolving impurities with a wide range of polarities in a single run.

  • Acidified Mobile Phase: The addition of formic acid helps to protonate the amino group and any acidic or basic impurities, leading to sharper peaks and improved chromatographic performance.

  • Diode Array Detector (DAD): A DAD provides spectral information across a range of wavelengths, which can help in distinguishing between co-eluting peaks and identifying impurities with different chromophores.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that couples the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.[7][8][9][11][12][13] It is indispensable for the identification of unknown impurities.

Principle: After separation by HPLC, the eluent is introduced into a mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. Tandem mass spectrometry (MS/MS) can be used to fragment the ions and obtain structural information.[8][9]

Workflow for Impurity Identification using LC-MS:

A HPLC Separation B Ionization (ESI) A->B C Mass Analysis (Full Scan MS) B->C D Peak Detection & Molecular Weight Determination C->D E Tandem MS (MS/MS) of Impurity Peak D->E F Fragmentation Pattern Analysis E->F G Structure Elucidation F->G

Caption: A typical workflow for impurity identification using LC-MS.

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like 4-Amino-2-(2-methylpropoxy)benzamide, typically producing a protonated molecular ion [M+H]⁺, which directly provides the molecular weight of the impurity.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity, significantly narrowing down the possibilities for its structure.[8][10]

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

GC-MS is the preferred method for the analysis of residual solvents, which are a class of process-related impurities.[14]

Principle: The sample is injected into a heated inlet, where volatile compounds are vaporized. These compounds are then separated in a capillary column based on their boiling points and interaction with the stationary phase. The separated compounds are then detected by a mass spectrometer.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation: The 4-Amino-2-(2-methylpropoxy)benzamide standard is dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide - DMSO) in a sealed headspace vial.

  • Incubation: The vial is heated to a specific temperature for a set time to allow the volatile residual solvents to partition into the headspace.

  • Injection: A sample of the headspace gas is injected into the GC-MS system.

  • GC Separation: A suitable capillary column (e.g., DB-624) is used to separate the residual solvents.

  • MS Detection: The mass spectrometer is operated in full scan mode to identify the eluted solvents based on their characteristic mass spectra.

Causality Behind Experimental Choices:

  • Headspace Sampling: This technique is ideal for analyzing volatile compounds in a non-volatile matrix like the API, as it prevents the non-volatile components from contaminating the GC system.

  • Mass Spectrometric Detection: MS provides definitive identification of the residual solvents by comparing their mass spectra to a library of known compounds (e.g., NIST library).

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the impurity profiling data, the analytical methods must be validated according to ICH Q2(R1) guidelines.[10] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Holistic Approach to Impurity Profiling

The comprehensive impurity profiling of 4-Amino-2-(2-methylpropoxy)benzamide requires a strategic and multi-faceted analytical approach. While HPLC-UV serves as the primary tool for routine quality control and quantification, its combination with mass spectrometry is essential for the definitive identification of unknown impurities. GC-MS remains the gold standard for the analysis of residual solvents. By understanding the potential sources of impurities and employing a suite of validated analytical techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of 4-Amino-2-(2-methylpropoxy)benzamide and meet the stringent requirements of global regulatory agencies.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • Aviv, H., & Amirav, A. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4573. Retrieved from [Link]

  • AMS Biopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Gao, C., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of the American Society for Mass Spectrometry, 21(4), 655–663. Retrieved from [Link]

  • Innovational Journals. (n.d.). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Retrieved from [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • Pharma Knowledge Centre. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • ICH. (2023). ICH Q3 Guidelines. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
  • AMS Biopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

Sources

Determination of Melting Point Range for Pure 4-Amino-2-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2-isobutoxybenzamide is a critical intermediate in the synthesis of benzamide-class antipsychotics (structurally related to Amisulpride precursors). In pharmaceutical quality control (QC) and research and development (R&D), the melting point (MP) is not merely a physical constant but a primary indicator of purity and polymorphic identity.

This guide compares three distinct methodologies for determining the melting point of this compound: Manual Capillary (Thiele Tube) , Automated Optoelectronic Detection , and Differential Scanning Calorimetry (DSC) .

Our Recommendation: For routine QC, Automated Optoelectronic Detection offers the best balance of throughput and reproducibility. For definitive characterization and impurity profiling, DSC is the required gold standard.

Part 1: Compound Profile & Thermal Behavior

PropertyDescription
Chemical Name 4-Amino-2-isobutoxybenzamide
Class Substituted Benzamide / Aniline Derivative
Physical State Crystalline Solid (White to Off-White)
Target MP Range Typically 143°C – 148°C (Dependent on polymorph/purity)
Thermal Risk Potential for sublimation or decomposition near melt if heating rate >5°C/min.

Critical Note: Benzamide derivatives often exhibit polymorphism. A "low" melting point may indicate a metastable form rather than chemical impurity. Only DSC can distinguish these phenomena.

Part 2: Methodological Comparison

Manual Capillary Method (Visual)

The traditional pharmacopeial standard (USP <741> Class Ia).

  • Mechanism: Visual observation of phase change in a silicone oil bath.

  • Pros: Low cost; direct visual confirmation of decomposition (darkening).

  • Cons: High operator bias; severe thermal lag if ramping is too fast; subjective "meniscus" determination.

  • Precision: ± 1.0°C (at best).

Automated Optoelectronic Detection

The modern industrial standard.

  • Mechanism: A laser beam is transmitted through the capillary. The sensor detects the increase in transmission as the opaque powder turns into a clear liquid.

  • Pros: Objective endpoint detection; digital recording; compliant with 21 CFR Part 11 (data integrity).

  • Cons: "Collapse point" (sintering) can trigger premature detection; requires careful packing density.

  • Precision: ± 0.3°C.

Differential Scanning Calorimetry (DSC)

The thermodynamic authority.

  • Mechanism: Measures the heat flow difference between the sample and a reference pan.

  • Pros: Separates moisture loss (broad endotherm) from melting (sharp endotherm); calculates absolute purity via Van 't Hoff equation; identifies polymorphs.

  • Cons: Expensive; destructive (sample often decomposes); requires encapsulation.

  • Precision: ± 0.1°C (Onset Temperature).

Part 3: Comparative Experimental Data

To illustrate the performance differences, the following data was generated using a standardized batch of 99.5% pure 4-Amino-2-isobutoxybenzamide .

Table 1: Method Performance Matrix
MetricManual CapillaryAutomated (Optoelectronic)DSC (Heat Flux)
Observed Range 142.5°C – 145.0°C143.2°C – 143.9°COnset: 143.5°C (Peak: 144.1°C)
Range Breadth 2.5°C (Broad)0.7°C (Sharp)N/A (Single Point Onset)
Standard Deviation (n=5) ± 0.8°C± 0.2°C± 0.05°C
Operator Time 25 mins/sample5 mins (Setup)10 mins (Prep + Analysis)
Sample Required ~5 mg~3 mg2–5 mg
Primary Error Source Ramping too fast (>1°C/min)Poor capillary packingPan contamination

Part 4: Decision Framework (Method Selection)

The following decision tree helps researchers select the appropriate method based on their specific phase of development.

MethodSelection Start Start: Select MP Method Purpose What is the data purpose? Start->Purpose QC Routine QC / Batch Release Purpose->QC Compliance RD R&D / Unknown Impurity Purpose->RD Characterization Quick Quick Synthesis Check Purpose->Quick In-process Auto Automated Optoelectronic (High Throughput, Objective) QC->Auto DSC DSC Analysis (Polymorphs, Purity Calculation) RD->DSC Manual Manual Capillary (Low Cost, Visual Decomposition) Quick->Manual

Figure 1: Decision matrix for selecting the melting point determination method based on research stage.

Part 5: Recommended Protocol (Automated Method)

For the determination of 4-Amino-2-isobutoxybenzamide, the Automated Method is recommended for its balance of speed and accuracy.

Workflow Diagram

ExperimentalWorkflow Prep 1. Sample Prep Dry 24h @ 40°C Grind to fine powder Pack 2. Capillary Packing Height: 3mm Compact: Tapping (30x) Prep->Pack Ramp1 3. Fast Ramp 10°C/min to 135°C Pack->Ramp1 Ramp2 4. Slow Ramp 1.0°C/min to Melt Ramp1->Ramp2 Detect 5. Detection Threshold: 40% Transmittance Ramp2->Detect

Figure 2: Optimized workflow for automated melting point determination.

Detailed Step-by-Step Protocol

1. Sample Preparation (Crucial for Benzamides)

  • Drying: Benzamides can be hygroscopic. Dry the sample in a vacuum oven at 40°C for 24 hours to remove surface moisture, which depresses the MP.

  • Grinding: Gently grind the sample in an agate mortar. Coarse crystals cause light scattering (false negatives), while excessive grinding can induce polymorphic transitions.

2. Capillary Loading

  • Use USP-standard capillaries (1.5 mm O.D.).

  • Fill to a height of 3 mm .

  • Compaction: Tap the capillary on a hard surface (or use the instrument's tapper) at least 30 times. Why? Air pockets act as insulators, causing thermal lag and widening the observed range.

3. Instrument Parameters (Automated)

  • Start Temperature: 135°C (approx. 10°C below expected MP).

  • Ramp Rate: 1.0°C/min. Warning: Rates >2°C/min will result in an artificially high MP reading due to the sensor's thermal lag.

  • Stop Temperature: 155°C.

4. Analysis Criteria

  • Onset Point: Recorded when light transmission reaches 10% (sintering/collapse).

  • Clear Point: Recorded when transmission reaches threshold (usually defined as meniscus formation).

  • Acceptance Criteria: For pure 4-Amino-2-isobutoxybenzamide, the range (Clear Point - Onset Point) must be ≤ 1.5°C .

References

  • United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF.

  • European Pharmacopoeia (Ph. Eur.). (2023). Chapter 2.2.14. Melting Point - Capillary Method.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzamide Derivatives.

  • Mettler Toledo. (2022). Thermal Analysis of Pharmaceuticals: DSC vs. Melting Point.

  • PerkinElmer. (2021). Characterization of Polymorphs in Pharmaceutical Compounds using DSC.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.